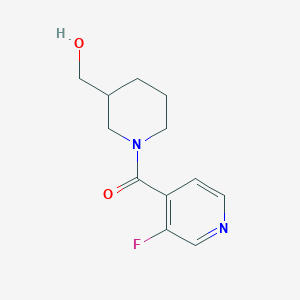
1,1,1,2,3,3-Hexafluoropropyl-2,2-difluoroethyl ether
Übersicht
Beschreibung
“1,1,1,2,3,3-Hexafluoropropyl-2,2-difluoroethyl ether” is an organic compound . It is also known as "HFE-7500" . It has been used in an electrolyte system designed to enhance the long-cycle and high-rate performances of Lithium Metal Batteries (LMBs) .
Synthesis Analysis
The synthesis of “this compound” can be achieved from Hexafluoropropylene and 2,2,2-Trifluoroethanol .Molecular Structure Analysis
The molecular formula of this compound is C5H4F8O . The exact mass and monoisotopic mass of the compound are 250.00401817 g/mol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 250.06 g/mol . It has a density of 1.5398 g/cm3 . The boiling point is 72 °C at a pressure of 750 Torr .Wirkmechanismus
Target of Action
Similar compounds are known to interact with various proteins and enzymes in the body, altering their function and leading to various physiological effects .
Mode of Action
This interaction can result in a variety of effects, depending on the specific target and the nature of the interaction .
Biochemical Pathways
Similar compounds are known to affect various biochemical pathways, leading to downstream effects such as changes in cellular function and metabolism .
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds are known to cause a variety of effects at the molecular and cellular level, including changes in protein function, alterations in cellular metabolism, and effects on cell growth and proliferation .
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using HFE-7500 as a solvent in lab experiments include its non-toxicity, non-flammability, and low surface tension. It is also an effective solvent for hydrophobic compounds and can penetrate into small spaces. The limitations of using HFE-7500 include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the use of HFE-7500 in scientific research. One area of interest is the development of new methods for the extraction and analysis of lipids and other hydrophobic compounds from biological samples. Another area of interest is the use of HFE-7500 as a cryoprotectant for the preservation of biological samples. Additionally, there is potential for the use of HFE-7500 in the development of new drug delivery systems.
Wissenschaftliche Forschungsanwendungen
Lösungsmittel für die pharmazeutische Forschung
1,1,1,2,3,3-Hexafluoropropyl-2,2-difluoroethyl ether: wird aufgrund seiner einzigartigen chemischen Eigenschaften als Lösungsmittel in der pharmazeutischen Forschung eingesetzt . Seine hohe Polarität und Fähigkeit, eine Vielzahl von Substanzen zu lösen, machen ihn ideal für die Synthese und Reinigung pharmazeutischer Verbindungen. Er ist besonders nützlich bei der Untersuchung fluorierter Pharmazeutika, wo seine Kompatibilität mit fluorhaltigen Verbindungen von Vorteil ist.
Materialwissenschaften: Synthese von Fluorpolymeren
In der Materialwissenschaft wird dieser Ether bei der Synthese von Fluorpolymeren verwendet . Fluorpolymere sind bekannt für ihre außergewöhnliche Hitze-, Chemikalien- und Elektrizitätsbeständigkeit, was sie für Hochleistungsanwendungen geeignet macht. Der Ether dient als Medium, in dem Polymerisationsreaktionen stattfinden können, wodurch Materialien mit bestimmten gewünschten Eigenschaften entstehen.
Elektronikindustrie: Dielektrikum
Die Elektronikindustrie profitiert von der Verwendung von This compound als Dielektrikum . Seine ausgezeichneten Dielektrizitätseigenschaften, wie z. B. eine hohe Dielektrizitätskonstante und geringe Dielektrizitätsverluste, machen ihn geeignet für die Verwendung in Kondensatoren und als Kühlmittel in elektronischen Geräten, wodurch eine thermische Verwaltung ohne Leitung von elektrischem Strom ermöglicht wird.
Energiesektor: Wärmeträgerflüssigkeit
Im Energiesektor kann This compound als Wärmeträgerflüssigkeit dienen . Seine hohe thermische Stabilität und geringe Viskosität bei hohen Temperaturen machen ihn geeignet für die Wärmeübertragung in Systemen, die unter extremen Bedingungen arbeiten, wie z. B. Solarthermiekraftwerke oder Kernreaktoren.
Landwirtschaft: Pestizidformulierung
Obwohl keine direkte Anwendung, könnten die Lösungsmitteleigenschaften dieses Ethers theoretisch bei der Formulierung von Pestiziden in der Landwirtschaft verwendet werden . Seine Fähigkeit, verschiedene organische Verbindungen zu lösen, könnte bei der Herstellung wirksamer Pestizidformulierungen helfen, die gleichmäßig verteilt und in landwirtschaftlichen Umgebungen angewendet werden können.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
1,1,1,2,3,3-Hexafluoropropyl-2,2-difluoroethyl ether plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, particularly cytochrome P450 2E1, which is involved in the metabolism of xenobiotics and endogenous compounds . The interaction with cytochrome P450 2E1 leads to the formation of inorganic fluoride and formaldehyde, indicating its role in oxidative metabolism . Additionally, this compound’s interaction with other biomolecules, such as proteins and lipids, can influence its biochemical properties and reactivity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are noteworthy. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to alterations in the expression of genes involved in oxidative stress response and detoxification pathways . Furthermore, it can impact cellular metabolism by influencing the activity of metabolic enzymes and altering the levels of key metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activity. The compound binds to the active site of cytochrome P450 2E1, leading to the formation of reactive intermediates that can further interact with cellular components . This binding interaction results in enzyme inhibition or activation, depending on the specific context and concentration of the compound. Additionally, changes in gene expression are mediated through the activation of transcription factors involved in stress response pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound exhibits high stability under standard conditions, but it can undergo degradation when exposed to strong oxidizing agents . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including sustained alterations in gene expression and enzyme activity . These temporal effects highlight the importance of monitoring the stability and degradation of the compound in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and limited biochemical effects . At higher doses, it can induce toxic effects, including oxidative stress, cellular damage, and alterations in metabolic pathways . Threshold effects have been observed, where a certain concentration of the compound is required to elicit significant biochemical and cellular responses.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes oxidative metabolism, leading to the formation of inorganic fluoride and formaldehyde as primary metabolites . These metabolic pathways are crucial for the detoxification and elimination of the compound from the body. Additionally, the interaction with metabolic enzymes can influence the flux of metabolites and the overall metabolic profile of cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . The compound can accumulate in lipid-rich compartments due to its lipophilic nature, affecting its localization and bioavailability . The distribution within tissues can also be influenced by factors such as blood flow, tissue affinity, and the presence of binding proteins.
Subcellular Localization
This compound exhibits specific subcellular localization, primarily within the endoplasmic reticulum and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these organelles. The activity and function of the compound can be influenced by its subcellular localization, as it interacts with organelle-specific enzymes and proteins.
Eigenschaften
IUPAC Name |
1-(2,2-difluoroethoxy)-1,1,2,3,3,3-hexafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F8O/c6-2(7)1-14-5(12,13)3(8)4(9,10)11/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECYXTJLYXGPOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)OC(C(C(F)(F)F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



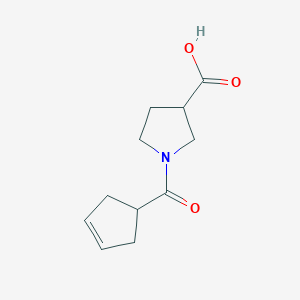
![3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B1466333.png)
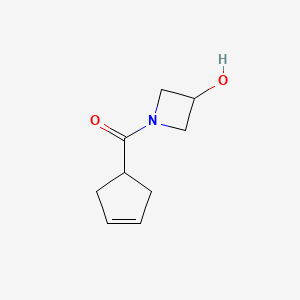
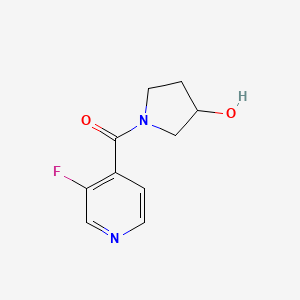
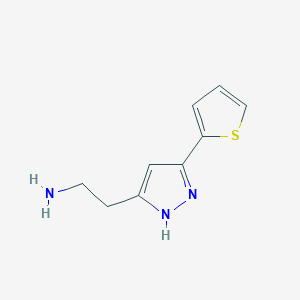


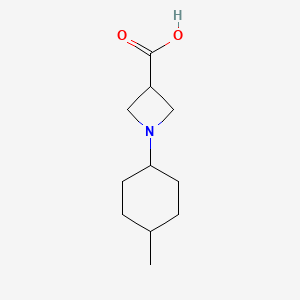
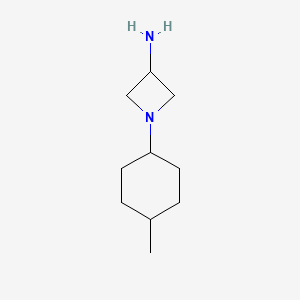
![[1-(4-methylcyclohexyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1466345.png)
![{1-[(5-Methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1466346.png)
